molecular formula C14H27N3O2 B000526 Pramiracetam CAS No. 68497-62-1

Pramiracetam

Numéro de catalogue: B000526
Numéro CAS: 68497-62-1
Poids moléculaire: 269.38 g/mol
Clé InChI: ZULJGOSFKWFVRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pramiracetam is a nootropic agent belonging to the racetam family of drugs. It is a synthetic derivative of piracetam, the first laboratory-created nootropic, but is significantly more potent. This compound is marketed under various brand names, including Pramistar, Neupramir, and Remen. It is primarily used to enhance memory and cognitive functions, particularly in individuals with neurodegenerative and vascular dementias .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pramiracetam is synthesized from piracetam by substituting the amide group with a dipropan-2-ylaminoethyl group. The synthesis involves a condensation reaction, dissolving and filtering, re-dissolving and extracting, refluxing, freezing, and suction-filtering . The process is relatively straightforward, making it suitable for large-scale production.

Industrial Production Methods

The industrial production of this compound involves the reaction of pyrrolidone ethyl acetate with N,N-diisopropyl ethylenediamine. This reaction is carried out in a toluene-water two-phase system using sodium carbonate as a catalyst. The resulting intermediate is then reacted with the sodium salt of pyrrolidone in a toluene solution, followed by heating and removal of methyl alcohol to obtain this compound .

Analyse Des Réactions Chimiques

Reaction Steps

  • Condensation Reaction :
    • Diisopropyl ethylenediamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0–15°C for 6–12 hours to form N-(2-(di-isopropyl)ethyl)-2-chloroacetamide hydrochloride .
    • Equation : C6H15N+ClCH2COClTHF 0 15 CC11H23ClN2OHCl\text{C}_6\text{H}_{15}\text{N}+\text{ClCH}_2\text{COCl}\xrightarrow{\text{THF 0 15 C}}\text{C}_{11}\text{H}_{23}\text{ClN}_2\text{O}\cdot \text{HCl}
  • Purification :
    • The intermediate is dissolved in dehydrated alcohol, treated with activated charcoal, filtered, and recrystallized .
  • Free Amide Formation :
    • The hydrochloride salt is dissolved in distilled water, treated with NaOH , and extracted with ethyl acetate to yield the free amide .
  • Nucleophilic Substitution :
    • Sodium hydride and α-pyrrolidone in THF react with the free amide under reflux to form this compound .
    • Equation : C11H22ClN2O+C4H7NONaH THFC14H27N3O2\text{C}_{11}\text{H}_{22}\text{ClN}_2\text{O}+\text{C}_4\text{H}_7\text{NO}\xrightarrow{\text{NaH THF}}\text{C}_{14}\text{H}_{27}\text{N}_3\text{O}_2
  • Hydrate Formation :
    • Crude this compound is dissolved in THF, mixed with water and sherwood oil, and frozen to isolate This compound hydrate .

Reaction Conditions and Catalysts

Parameter Conditions Source
Solvent (Step 1)Tetrahydrofuran (THF)
Temperature (Step 1)0–15°C
Reaction Time (Step 1)6–12 hours
Catalyst (Step 4)Sodium hydride (NaH)
Final Product FormHydrate (via sherwood oil freezing)

Key Structural Features Influencing Reactivity

  • Pyrrolidone Core : The 2-oxopyrrolidine ring facilitates hydrogen bonding and dipole interactions, critical for nootropic activity .
  • Diisopropylaminoethyl Chain : Enhances membrane permeability and cholinergic modulation .

Degradation and Stability

  • Thermal Stability : Melting point 47–48°C , boiling point 162–164°C at 0.15 mmHg .
  • Storage : Stable at 2–8°C in dry, sealed containers .

Mechanistic Insights from Byproducts

  • Chloroacetyl Chloride Byproducts : Traces of unreacted chloroacetyl chloride are removed via charcoal absorption and recrystallization .
  • Hydrate Formation : Sherwood oil induces crystallization by reducing solubility, yielding a stable hydrate form .

Comparative Analysis with Piracetam

Feature This compound Piracetam
Synthesis Complexity Multi-step with diisopropyl substitutionSingle-step from GABA derivatives
Bioavailability Higher due to lipophilic side chainLower
Potency 6–13× piracetam in cognitive enhancementBaseline
Key Intermediate N-(2-(di-isopropyl)ethyl)-2-chloroacetamide2-Oxo-1-pyrrolidineacetamide

Applications De Recherche Scientifique

Cognitive Disorders

Pramiracetam has been studied for its effects on various cognitive disorders:

  • Alzheimer's Disease : Early clinical trials indicated mixed results when tested on Alzheimer's patients; however, it was later repurposed for use in other cognitive impairments associated with neurodegenerative diseases .
  • Traumatic Brain Injury (TBI) : Research has shown that this compound can improve cognitive deficits following TBI. A study indicated significant improvements in memory performance among subjects with head injuries .
  • Post-Concussive Syndrome : It has been suggested that this compound may alleviate symptoms associated with post-concussive syndrome by enhancing cognitive recovery .

Vascular Dementia

This compound is marketed as "Pramistar" for treating concentration and memory disturbances due to vascular dementia. Clinical studies have demonstrated its efficacy in improving cognitive function in elderly patients suffering from these conditions .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

Study TypePopulationFindings
Clinical TrialAlzheimer’s PatientsMixed results; further development focused on other cognitive disorders
Case StudyTraumatic Brain InjurySignificant improvement in memory performance post-treatment
Controlled StudyHealthy AdultsClinically significant improvements in delayed recall measures

Safety and Dosage

This compound is generally considered safe when used at recommended dosages (typically between 200 to 600 mg/kg in animal studies) without significant adverse effects reported. However, long-term effects and safety in humans require further investigation to establish comprehensive safety profiles .

Mécanisme D'action

Pramiracetam exerts its effects by enhancing high-affinity choline uptake, which is a precursor to acetylcholine. Acetylcholine is a neurotransmitter involved in memory and learning. This compound also increases the activity of aldosterone in the brain, which enhances sympathetic tone and mediates the fight-or-flight response .

Comparaison Avec Des Composés Similaires

Pramiracetam is part of the racetam family, which includes several similar compounds:

This compound is unique due to its high potency and specific mechanism of action, making it a valuable compound in the field of cognitive enhancement.

Activité Biologique

Pramiracetam, a derivative of piracetam, is classified as a nootropic compound known for its potential cognitive-enhancing effects. This article delves into its biological activity, focusing on neurochemical properties, pharmacological effects, and clinical findings.

This compound exhibits unique neurochemical interactions that differentiate it from other racetams. Research has shown that this compound does not significantly alter the levels of various neurotransmitters such as norepinephrine, dopamine, and serotonin when administered at doses of 100 mg/kg. However, it does enhance high-affinity choline uptake (HACU) in hippocampal synaptosomes, indicating a potential mechanism for its cognitive-enhancing effects.

Dose (mg/kg) Effect on HACU Comments
8.8No effectControl group
44+30%Significant increase
88+37%Significant increase
100No effectSimilar to control
176No effectSimilar to control

This data suggests that this compound may enhance cholinergic activity selectively without affecting other neurotransmitter systems significantly .

Pharmacological Effects

This compound has been studied for its effects on learning and memory. In animal models, it has demonstrated improvements in memory retention and cognitive function. For instance, in a study assessing recognition memory in rats, this compound improved performance in a one-trial test paradigm .

Additionally, this compound has shown efficacy in counteracting cognitive deficits induced by scopolamine, a muscarinic antagonist. This indicates its potential as a therapeutic agent for conditions characterized by cognitive impairment.

Clinical Studies and Case Reports

  • Attention-Deficit Hyperactivity Disorder (ADHD) Study : A double-blind placebo-controlled trial investigated the effects of this compound as an adjunct therapy in children with ADHD. The results indicated significant improvements in behavioral scores when combined with methylphenidate compared to placebo .

    Table 1: ADHD Study Results
    Measurement Tool MPH + Piracetam MPH + Placebo
    CPRS-R Score ChangeSignificant DecreaseNot Significant
    CGI-I Improvement Rate83.3%38.8%
  • Dissociative Symptoms Case Report : A case study reported dissociative symptoms associated with the use of Piracetam (which shares structural similarities with this compound). The symptoms resolved after discontinuation of the drug, suggesting that while these compounds are generally well-tolerated, they may have adverse psychological effects in certain individuals .

Summary of Findings

This compound's biological activity is characterized by:

  • Enhanced Cholinergic Activity : Increased HACU without significant changes to other neurotransmitter levels.
  • Cognitive Enhancement : Positive effects on memory and learning in both animal models and clinical settings.
  • Potential Side Effects : Although generally well-tolerated, there are reports of psychological side effects that warrant caution.

Propriétés

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72869-16-0 (sulfate)
Record name Pramiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60218604
Record name Pramiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68497-62-1
Record name Pramiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68497-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pramiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pramiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pramiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68497-62-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAMIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

From 17.1 g. of ethyl 2-oxo-1-pyrrolidineacetate and 21 g. of 2-(diisopropylamino)ethylamine [J.A.C.S. 78, 486 (1956)], following the procedure of Example 1, there is obtained N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide; b.p. 164° C./0.15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pramiracetam
Reactant of Route 2
Reactant of Route 2
Pramiracetam
Reactant of Route 3
Reactant of Route 3
Pramiracetam
Reactant of Route 4
Reactant of Route 4
Pramiracetam
Reactant of Route 5
Reactant of Route 5
Pramiracetam
Reactant of Route 6
Reactant of Route 6
Pramiracetam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.